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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment

of HIV/AIDS and chronic hepatitis B. The synthesis of high-purity Lamivudine often involves the

formation of a salicylate salt, which facilitates purification. This document provides detailed

protocols for the synthesis of Lamivudine, its conversion to Lamivudine salicylate, and the

subsequent liberation of pure Lamivudine. The procedures outlined are based on established

chemical literature and patents.

Data Presentation
Table 1: Synthesis of Lamivudine Salicylate from Lamivudine

Parameter Value Reference

Reactants Lamivudine, Salicylic Acid [1]

Solvent Water and Toluene [1]

Reaction Temperature 50-55°C [1]

Reaction Time 1 hour [1]

Yield 95.8% [1]
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Table 2: Liberation of Lamivudine from Lamivudine Salicylate

Parameter Protocol 1 Protocol 2 Reference

Starting Material Lamivudine Salicylate Lamivudine Salicylate [2][3]

Base Triethylamine Triethylamine [2][3]

Solvent Absolute Ethanol
Ethyl Acetate and

Water
[2][3]

Reaction Temperature 50°C 45-50°C [2][3]

Reaction Time 1 hour 4 hours [2][3]

Yield 92.63% Not specified [2]

Chiral Purity
97.5% (of final

Lamivudine)

>99.5% (of final

Lamivudine)
[2][3]

Chemical Purity Not specified
>99% (of final

Lamivudine)
[3]

Experimental Protocols
Protocol 1: Synthesis of Lamivudine (General Overview)
The synthesis of Lamivudine is a multi-step process that often starts from chiral precursors to

establish the correct stereochemistry. A common approach involves the coupling of a protected

oxathiolane moiety with a cytosine base.[4][5] One reported pathway involves a five-step

synthesis starting from L-menthol and glyoxylic acid to generate a key intermediate, which is

then reduced to Lamivudine.[6] Another method utilizes an enzymatic dynamic kinetic

resolution to achieve a highly efficient three-step asymmetric synthesis.[5] The salicylate salt is

often formed as a means of purification of the final product.[1][3]

Protocol 2: Formation of Lamivudine Salicylate
This protocol describes the formation of Lamivudine salicylate from Lamivudine.

Materials:
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Lamivudine

Salicylic Acid

Water

Toluene

Reaction vessel with heating and stirring capabilities

Filtration apparatus

Procedure:

To a suitable reaction vessel, add the crude Lamivudine obtained from the synthesis step.

Add a mixture of water (e.g., 100ml) and toluene (e.g., 200ml).[1]

Heat the mixture to between 50 and 55°C.[1]

Add salicylic acid (e.g., 36 g for a ~0.26 mole scale reaction) to the heated mixture.[1]

Maintain the temperature and stir the mixture for one hour.[1]

Cool the reaction mixture to ambient temperature to allow for the precipitation of

Lamivudine salicylate.

Filter the solid product and dry it thoroughly. The expected yield is approximately 95.8%.[1]

Protocol 3: Liberation of Pure Lamivudine from
Lamivudine Salicylate
This protocol details the conversion of Lamivudine salicylate back to the free base, yielding

high-purity Lamivudine.

Materials:

Lamivudine Salicylate
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Triethylamine

Absolute Ethanol or Ethyl Acetate

Reaction vessel with heating and stirring capabilities

Filtration apparatus

Drying oven

Procedure using Ethanol:

In a reaction vessel, combine 38.5g (0.1 mol) of Lamivudine salicylate with 320ml of

absolute ethanol.[2]

Add 15.15g (0.15 mol) of triethylamine to the mixture.[2]

Heat the mixture to 50°C and maintain this temperature with stirring for 1 hour.[2]

After the reaction, distill off the solvent under reduced pressure.

Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C, stirring for 1 hour.[2]

Filter the resulting solid, wash it twice with 100 ml of ethyl acetate, and dry to obtain pure

Lamivudine. The expected yield is approximately 92.63%.[2]

Procedure using Ethyl Acetate:

Add 120 g of Lamivudine salicylate to a mixture of 720 mL of ethyl acetate and 6 mL of

water at 25° to 35°C.[3]

Heat the reaction mixture to 45° to 50°C.

Slowly add 104.76 g of triethylamine over 30 minutes at 45° to 50°C.[3]

Stir the reaction mixture for 4 hours at the same temperature.[3]

Cool the mixture to 25° to 30°C and continue stirring for an additional 30 minutes.
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Filter the solid product and wash it with ethyl acetate.

The solid can be further purified by heating in ethyl acetate (e.g., 600 mL) to 50° to 55°C,

followed by cooling, filtration, and drying.[3]

Visualizations

Starting Materials
(e.g., L-menthol, Glyoxylic Acid) Multi-step SynthesisChemical Reactions Crude LamivudineYields crude product Salicylate Formation

Reacts with
Salicylic Acid Lamivudine SalicylatePurification Step Base Treatment

Liberation of
free base Pure LamivudineFinal Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Lamivudine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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